molecular formula C8H20BN+ B107228 Tetraethylammonium borohydride CAS No. 17083-85-1

Tetraethylammonium borohydride

Cat. No.: B107228
CAS No.: 17083-85-1
M. Wt: 141.06 g/mol
InChI Key: NQZKZGHOYUYCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethylammonium borohydride is a chemical compound with the formula (C₂H₅)₄N(BH₄). It is a crystalline solid that is stable under standard conditions. This compound is known for its reducing properties and is used in various chemical reactions, particularly in organic synthesis. It is soluble in water and organic solvents and is often used as a reducing agent, hydrogen source, and deoxygenating agent.

Scientific Research Applications

Tetraethylammonium borohydride has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrogenation reactions.

    Biology: It is used in the preparation of biological samples, particularly in the reduction of disulfide bonds in proteins.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

Target of Action

Tetraethylammonium borohydride, also known as TEAB, is an experimental compound with no approved indication . Its primary targets are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

The exact mechanism of action of TEAB is still under investigation . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . By blocking these targets, TEAB inhibits the transmission of nerve signals and the contraction of muscles.

Biochemical Pathways

The biochemical pathways affected by TEAB are related to its targets. For instance, by blocking calcium- and voltage-activated potassium channels, TEAB can affect the flow of potassium ions across cell membranes, which is crucial for nerve signal transmission and muscle contraction . .

Result of Action

The molecular and cellular effects of TEAB’s action are related to its inhibitory effects on its targets. For instance, by blocking autonomic ganglia and nicotinic acetylcholine receptors, TEAB can inhibit nerve signal transmission, leading to effects such as muscle relaxation . .

Action Environment

The action, efficacy, and stability of TEAB can be influenced by various environmental factors. For instance, TEAB is moisture sensitive and may decompose to produce toxic gases when it is heated or exposed to moisture . Therefore, it should be handled properly to avoid contact with strong oxidizing agents and organic acids, which could trigger combustion or explosion .

Safety and Hazards

Tetraethylammonium borohydride is classified as a hazardous substance. It releases flammable gas when in contact with water. It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound under inert gas and protect it from moisture .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium borohydride can be synthesized by reacting sodium borohydride with tetraethylammonium hydroxide in an organic solvent. The reaction typically proceeds as follows:

NaBH4+(C2H5)4N(OH)(C2H5)4N(BH4)+NaOH\text{NaBH}_4 + \text{(C}_2\text{H}_5\text{)}_4\text{N(OH)} \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{N(BH}_4\text{)} + \text{NaOH} NaBH4​+(C2​H5​)4​N(OH)→(C2​H5​)4​N(BH4​)+NaOH

The product is then purified through distillation and crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple stages of crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium borohydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its moderate reducing power, solubility in both water and organic solvents, and stability under standard conditions. These properties make it a versatile reagent in various chemical reactions and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetraethylammonium borohydride involves the reduction of boron trifluoride etherate with sodium borohydride in the presence of tetraethylammonium chloride.", "Starting Materials": ["Boron trifluoride etherate", "Sodium borohydride", "Tetraethylammonium chloride"], "Reaction": [ "Step 1: Dissolve boron trifluoride etherate in anhydrous ether.", "Step 2: Slowly add sodium borohydride to the solution while stirring.", "Step 3: Add tetraethylammonium chloride to the solution.", "Step 4: Heat the solution at reflux for several hours.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with ether and dry under vacuum to obtain Tetraethylammonium borohydride." ] }

CAS No.

17083-85-1

Molecular Formula

C8H20BN+

Molecular Weight

141.06 g/mol

InChI

InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;

InChI Key

NQZKZGHOYUYCHU-UHFFFAOYSA-N

SMILES

[B-].CC[N+](CC)(CC)CC

Canonical SMILES

[B].CC[N+](CC)(CC)CC

17083-85-1

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium borohydride
Reactant of Route 2
Tetraethylammonium borohydride
Customer
Q & A

Q1: How does Tetraethylammonium borohydride contribute to the preservation of historical documents and artwork?

A: this compound can be used to stabilize cellulose, the primary component of paper, against degradation. Research has shown that treating aged rag paper with this compound significantly improves its long-term stability []. This is achieved by reducing carbonyl groups (ketones and aldehydes) present in oxidized cellulose, which are responsible for its degradation over time. This application is particularly relevant for preserving historical documents and artwork on paper substrates.

Q2: Can you explain the significance of removing carbonyl groups from oxidized cellulose using this compound in paper conservation?

A: The presence of carbonyl groups in oxidized cellulose weakens the paper's structure, making it susceptible to further degradation, embrittlement, and discoloration over time []. This compound acts as a reducing agent, effectively converting these carbonyl groups back to their original alcohol form. This reduction process strengthens the cellulose chains, enhancing the paper's long-term stability and resistance to further damage []. This stabilization effect is crucial for preserving the integrity and longevity of valuable documents and artwork on paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.